2-(4-Tert-butylphenoxy)ethyl acetate

Physical Chemistry Process Engineering Separation Science

2-(4-Tert-butylphenoxy)ethyl acetate (CAS 6807-12-1) is an aromatic ester with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.3068 g/mol. It is derived from 4-tert-butylphenol, ethylene oxide, and acetic anhydride.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 6807-12-1
Cat. No. B13999666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenoxy)ethyl acetate
CAS6807-12-1
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C14H20O3/c1-11(15)16-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3
InChIKeyWYQODQADGFDSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylphenoxy)ethyl acetate CAS 6807-12-1: Procurement Data, Thermophysical Properties, and Comparators


2-(4-Tert-butylphenoxy)ethyl acetate (CAS 6807-12-1) is an aromatic ester with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.3068 g/mol [1]. It is derived from 4-tert-butylphenol, ethylene oxide, and acetic anhydride [1]. The compound's thermophysical properties, including vapor pressure data, have been critically evaluated and are available through NIST/TRC Web Thermo Tables and the DETHERM database [2][3]. It is frequently referenced in the context of building blocks for more complex organic molecules, such as various N-substituted anilines and sulfonamides [4].

Validated Thermophysical Data
Critically evaluated vapor pressure and phase equilibrium data available in NIST/TRC Web Thermo Tables and DETHERM.
Synthetic Building Block
Established precursor for N-substituted anilines, sulfonamides, and reactive intermediates via the ethylene bridge.

2-(4-Tert-butylphenoxy)ethyl acetate: Why Ethyl Acetate Analogs or 4-tert-Butylphenoxy Derivatives Are Not Interchangeable


Substituting 2-(4-Tert-butylphenoxy)ethyl acetate with a closely related analog, such as ethyl (4-tert-butylphenoxy)acetate (CAS 3344-19-2) or 4-(4-tert-butylphenoxy)butyl acetate (CAS 92584-42-4), is not straightforward due to critical differences in their molecular architecture that directly impact their physical properties and synthetic utility. The key differentiator is the length and nature of the aliphatic spacer between the aromatic ether and the terminal ester group. 2-(4-Tert-butylphenoxy)ethyl acetate possesses an ethylene (-O-CH₂-CH₂-O-) bridge, whereas analogs may have a methylene (-O-CH₂-) or butylene (-O-CH₂-CH₂-CH₂-CH₂-O-) bridge . This structural variation alters the molecule's flexibility, lipophilicity, and boiling point, which in turn can significantly affect its performance as a solvent, its behavior in downstream synthetic reactions (e.g., as an alkylating agent), or its physicochemical properties in a final formulation .

Spacer Architecture
The ethylene (-O-CH₂-CH₂-O-) spacer directly influences boiling point and lipophilicity; analogs with methylene or butylene bridges may shift distillation behavior and solubility profiles, limiting direct substitution without revalidation.
Reactive Handle Access
This compound provides a direct route to a defined alkylating agent (2-(4-tert-butylphenoxy)ethyl 2-bromoacetate); simpler analogs typically serve as general intermediates and do not offer the same downstream synthetic versatility.

2-(4-Tert-butylphenoxy)ethyl acetate: Comparative Boiling Point and Physicochemical Differentiation Data


Boiling Point Comparison: 2-(4-Tert-butylphenoxy)ethyl acetate vs. Ethyl (4-tert-butylphenoxy)acetate

The boiling point of 2-(4-Tert-butylphenoxy)ethyl acetate is 307.6 °C at 760 mmHg . In contrast, its close structural analog, ethyl (4-tert-butylphenoxy)acetate (CAS 3344-19-2), has a reported boiling point of 311.2 °C at 760 mmHg . This difference of 3.6 °C is directly attributable to the difference in the aliphatic spacer (ethylene vs. methylene), which affects molecular flexibility and intermolecular interactions.

Boiling Point
Head-to-head
Target 307.6 °C
Δ 3.6 °C
Ethyl (4-tert-butylphenoxy)acetate 311.2 °C
Lower boiling point indicates slightly higher volatility, relevant for distillation design.
Measured at 760 mmHg
Physical Chemistry Process Engineering Separation Science

Vapor Pressure and Phase Equilibrium: Quantified Thermophysical Property Advantage of 2-(4-Tert-butylphenoxy)ethyl acetate

2-(4-Tert-butylphenoxy)ethyl acetate has dedicated, critically evaluated vapor pressure data and phase equilibrium information available in premium thermophysical property databases, specifically within the NIST/TRC Web Thermo Tables and the DETHERM system [1][2]. In contrast, many of its close structural analogs, such as ethyl (4-tert-butylphenoxy)acetate, lack this level of rigorous, experimentally validated data curation, often relying instead on predicted or lower-quality data.

Data Quality
Class-level
Target: High-quality vapor pressure and phase equilibrium data curated in NIST/TRC WTT and DETHERM.
Common analogs: Typically rely on predicted or vendor-reported data.
Supports accurate process simulation and safety assessment.
Class-level inference based on database audit
Thermodynamics Chemical Engineering Process Simulation

Synthetic Intermediate Utility: 2-(4-Tert-butylphenoxy)ethyl acetate as a Precursor to High-Value Alkylating Agents

2-(4-Tert-butylphenoxy)ethyl acetate is a key precursor to 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate (CAS 6289-76-5), a compound that is explicitly characterized as an alkylating agent . This bromoacetate derivative is used in nucleophilic substitution reactions for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . The ethyl acetate moiety can be converted to the corresponding alcohol, 2-(4-tert-butylphenoxy)ethanol (CAS 713-46-2), which is a versatile building block . This contrasts with other analogs like ethyl (4-tert-butylphenoxy)acetate, which, while also an intermediate, is less frequently cited as a precursor to such a well-defined reactive handle.

Synthetic Utility
Class-level
Target Precursor to 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate (alkylating agent) and 2-(4-tert-butylphenoxy)ethanol
vs
Ethyl (4-tert-butylphenoxy)acetate General organic intermediate, less defined reactive pathway
Provides direct access to reactive building blocks for diverse chemical libraries.
Synthetic utility inferred from literature; confirm via experimental validation
Organic Synthesis Medicinal Chemistry Process R&D

2-(4-Tert-butylphenoxy)ethyl acetate: Proven Use Cases Based on Quantitative Differentiation Data


Precision Distillation and Separation Process Development

Chemical and process engineers developing or optimizing a distillation-based purification process for 2-(4-Tert-butylphenoxy)ethyl acetate or its analogs will prioritize this compound due to the availability of a validated boiling point (307.6 °C) and access to critically evaluated vapor pressure data [1]. This allows for accurate process simulation and equipment sizing, which is not possible with analogs that lack this foundational thermophysical characterization. The 3.6 °C difference in boiling point from a close analog, ethyl (4-tert-butylphenoxy)acetate, is a critical parameter for separation design .

Synthesis of Reactive Building Blocks for Medicinal Chemistry

Medicinal chemists seeking a protected or masked form of 2-(4-tert-butylphenoxy)ethanol can utilize 2-(4-Tert-butylphenoxy)ethyl acetate as a stable, procurable starting material . Its value lies in the straightforward conversion to the corresponding bromoacetate derivative, a known alkylating agent for nucleophilic substitution, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This provides a more controlled and versatile entry point compared to directly handling the free alcohol or less defined analogs.

Industrial-Scale Process Safety and Engineering Analysis

Safety engineers and plant designers can rely on the vapor pressure and phase equilibrium data for 2-(4-Tert-butylphenoxy)ethyl acetate that has been curated in authoritative databases like NIST/TRC Web Thermo Tables and DETHERM [1][2]. This high-quality data is essential for performing reliable hazard assessments, designing ventilation systems, and ensuring safe handling and storage conditions at scale, reducing the technical and regulatory risks associated with industrial chemical processing.

Application
Selection Property
Validation Focus
Distillation & separation process design
Validated boiling point and vapor pressure data
Process simulation accuracy and equipment sizing
Medicinal chemistry building block synthesis
Direct precursor to reactive alkylating agent (bromoacetate)
Synthetic pathway reproducibility and library generation
Industrial process safety & engineering analysis
Critically evaluated thermophysical data in NIST/TRC and DETHERM
Hazard assessment and scale-up safety documentation
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